1-(8-Propylquinolin-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(8-propylquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-3-5-11-6-4-7-12-8-9-13(10(2)16)15-14(11)12/h4,6-9H,3,5H2,1-2H3 |
InChI Key |
JSGJFNPJXYYSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=C1N=C(C=C2)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 8 Propylquinolin 2 Yl Ethanone and Analogues
Strategies for Quinoline (B57606) Ring System Construction
The formation of the quinoline scaffold is a foundational step in the synthesis of 1-(8-propylquinolin-2-yl)ethanone. Several classical and modern synthetic methods can be employed to construct this bicyclic heterocycle with the desired substitution pattern.
Gould-Jacobs Cyclization and Related Approaches
The Gould-Jacobs reaction is a well-established method for the synthesis of quinoline derivatives, particularly 4-hydroxyquinolines. wikipedia.orgiipseries.orgfly-chem.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester. wikipedia.orgfly-chem.com This intermediate then undergoes a thermal cyclization at high temperatures to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com Subsequent saponification and decarboxylation produce the corresponding 4-hydroxyquinoline. wikipedia.orgmdpi.com
The reaction mechanism initiates with a nucleophilic attack from the amine nitrogen of the aniline onto the electrophilic carbon of the malonic ester derivative, followed by the elimination of ethanol to form the condensation product. wikipedia.org A 6-electron cyclization reaction then occurs, with the loss of another molecule of ethanol, to form the quinoline ring. wikipedia.org The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com For the synthesis of an 8-propylquinoline derivative, an appropriately substituted aniline, such as 2-propylaniline (B158001), would be the required starting material.
| Reaction Stage | Description |
| Condensation | Aniline or a substituted aniline reacts with an alkoxymethylene malonic ester. |
| Cyclization | The intermediate undergoes thermal cyclization to form the quinoline ring. |
| Saponification | The ester group is hydrolyzed to a carboxylic acid. |
| Decarboxylation | The carboxylic acid is removed to yield the final quinoline derivative. |
Dehydrogenative Cyclization Routes
Modern synthetic approaches have focused on more atom-economical and environmentally benign methods, such as dehydrogenative cyclization. These reactions often utilize transition metal catalysts to facilitate the formation of the quinoline ring system from readily available starting materials. One such method involves the cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. acs.orgresearchgate.netorganic-chemistry.org This one-pot synthesis provides a convenient and efficient route to substituted quinolines in good to excellent yields. acs.orgresearchgate.net The reaction is believed to proceed through a tandem process involving oxidation of the alcohol, condensation with the ketone, and subsequent cyclization with dehydrogenation to form the aromatic quinoline ring. A key advantage of this method is the use of an earth-abundant and inexpensive cobalt catalyst under ligand-free conditions. acs.orgresearchgate.net
Another example is the palladium-catalyzed oxidative cyclization between benzylic C-H bonds and aryl C-H bonds of 8-amidoquinolines to create more complex, fused ring systems. thieme-connect.com While not directly forming a simple substituted quinoline, this demonstrates the power of dehydrogenative coupling in functionalizing the quinoline core. thieme-connect.com
| Catalyst System | Starting Materials | Product | Key Features |
| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols and ketones | Substituted quinolines | Ligand-free, mild conditions, high yields. acs.orgresearchgate.net |
| Magnetic CuNiFeO nanocatalyst | 2-aminobenzyl alcohol and alcohols | Substituted quinolines | Heterogeneous catalyst, sustainable, double dehydrogenation. researchgate.net |
Carboamination Reactions for Substituted Quinolines
Carboamination reactions represent another advanced strategy for the synthesis of polysubstituted quinolines. A metal-free carboamination of unactivated internal alkynes has been developed, which proceeds in the presence of a synergistic Brønsted acid catalyst system. rsc.org This reaction is proposed to occur via a highly reactive vinyl cation in a sequence of C-C bond formation followed by a Schmidt-type reaction. rsc.org The irreversible loss of dinitrogen gas acts as a powerful driving force for the reaction. rsc.org This method allows for the construction of highly substituted quinoline rings from non-traditional starting materials.
Reactions Involving Vinylquinoline Precursors
Vinylquinolines, particularly 2-vinylquinolines, can serve as versatile precursors for the synthesis of more complex quinoline derivatives. A rapid and efficient synthesis of 2-vinylquinolines can be achieved through a trifluoromethanesulfonamide-mediated olefination of a 2-methylquinoline (B7769805) with an aldehyde under microwave irradiation. nih.gov This method offers broad substrate scope and mild reaction conditions. nih.gov Once formed, the vinyl group can potentially be subjected to various transformations, such as oxidation or addition reactions, to introduce further functionality, which could be elaborated to form the desired ethanone (B97240) moiety. Another approach to vinylquinolines involves the Wittig reaction between 2-quinolinecarboxaldehydes and the corresponding ylides. nih.gov However, the availability of the starting aldehyde can limit the scope of this method. nih.gov
Installation of the Ethanone Moiety
Once the 8-propylquinoline core is synthesized, the next critical step is the introduction of the ethanone group at the C-2 position.
Acylation Reactions at the Quinoline C-2 Position
Direct acylation of the quinoline ring at the C-2 position can be challenging due to the electronic nature of the heterocyclic system. However, several strategies have been developed to achieve this transformation, often involving the use of a directing group or the activation of the quinoline ring.
One effective approach is the use of quinoline N-oxides. The N-oxide functionality activates the quinoline ring towards electrophilic attack and can also act as a directing group. nih.gov Palladium-catalyzed acylation of quinoline N-oxides has been shown to proceed with high selectivity at the C-8 position, leading to 8-acylated 2-quinolinones in a "one-pot" protocol. acs.org While this particular example leads to a quinolinone and acylates the C-8 position, it highlights the utility of N-oxides in directing acylation. For C-2 acylation, different catalytic systems or reaction conditions would be necessary.
Precursor-Based Synthesis of Alpha-Substituted Ethanones
The synthesis of 2-acetylquinolines from a pre-existing quinoline core represents a direct functionalization approach. One such method involves the electrochemical C(sp²)–H acylation of quinolines. This strategy utilizes alcohols as the acyl source, for instance, employing ethanol for acetylation. The reaction is performed under constant current electrolysis in an undivided cell with a graphite felt anode and a platinum plate cathode. chemistryviews.org Key components of this system include N-hydroxyphthalimide (NHPI) as a hydrogen atom transfer (HAT) catalyst, p-toluenesulfonic acid as an additive, and nBu4NBF4 as the electrolyte in acetonitrile (B52724) at 60 °C. chemistryviews.org This method provides a route to acylated quinolines in moderate to high yields. chemistryviews.org
Another multi-step pathway to obtain 2-acetyl substituted quinolines begins with the oxidation of a 2-alkyl quinoline precursor. nih.gov A sequence involving oxidation, esterification, a Claisen condensation, and subsequent decarboxylation can be employed to yield the target 2-acetyl quinoline. nih.gov
Condensation Reactions for Ethanone Formation
The Friedländer synthesis is a classical and highly versatile method for constructing quinoline rings, including those substituted with an ethanone group at the C-2 position. wikipedia.orgorganicreactions.orgnih.gov This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a 1,2-dione, followed by cyclodehydration. organicreactions.orgniscpr.res.inalfa-chemistry.com
The general mechanism can proceed via two pathways: an initial aldol (B89426) condensation between the reactants followed by imine formation, or initial Schiff base formation followed by an intramolecular aldol reaction and elimination. wikipedia.org A variety of catalysts have been developed to promote this reaction, enhancing yield and accommodating a broad range of substrates. These include Lewis acids, Brønsted acids, iodine, and metal catalysts like Copper(II) triflate (Cu(OTf)2). wikipedia.orgniscpr.res.in The reaction is often carried out in solvents like dichloromethane (DCM) or under solvent-free conditions, with temperatures typically at reflux (80–120 °C). niscpr.res.injk-sci.com For instance, the reaction of 2-aminobenzophenone with butan-2,3-dione using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) under solvent-free conditions at 90 °C has been shown to produce 2-acetyl-4-phenylquinoline in high yield. researchgate.net
| Catalyst | Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |
| Cu(OTf)2 | 2-Aminoaryl ketone | Butan-1,2-dione | DCM | Reflux | Excellent | niscpr.res.in |
| Eaton's Reagent | o-Aminobenzophenone | Butan-2,3-dione | Solvent-free | 90 °C | 96% | researchgate.net |
| p-Toluenesulfonic acid | 2-Aminobenzaldehyde | Ketone | Solvent-free | Microwave/Heat | - | jk-sci.com |
| Iodine | 2-Aminobenzaldehyde | Ketone | Solvent-free | - | - | wikipedia.org |
| NaOH | o-Aminobenzaldehyde | Acetaldehyde | - | - | - | organicreactions.org |
Introduction of the Propyl Substituent at C-8
Strategies for Regioselective Alkylation and Substitution
Achieving regioselective introduction of an alkyl group at the C-8 position of the quinoline core is a significant synthetic challenge. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for this transformation. Specifically, Rhodium(III)-catalyzed C-8 alkylation of quinoline N-oxides provides a highly selective route. nih.govibs.re.kracs.org In this methodology, the N-oxide functional group acts as a directing group, facilitating the activation of the remote C8-H bond. ibs.re.kr
The reaction proceeds through the formation of a five-membered rhodacycle intermediate, ensuring complete C8-selectivity. acs.org This method demonstrates broad substrate scope and good to excellent yields. acs.org The catalytic system typically consists of a rhodium precursor, such as [RhCp*Cl2]2, along with additives. The reaction can proceed efficiently under mild conditions, even at room temperature for certain substrates. ibs.re.kr A wide array of functional groups, including esters, ketones, and aldehydes, are well-tolerated in this process. ibs.re.kr Following the C-8 alkylation, the N-oxide directing group can be easily removed by deoxygenation, for example with a zinc reagent, to yield the C-8 functionalized quinoline. ibs.re.kr
| Catalyst System | Alkylating Agent | Additives | Solvent | Temperature | Selectivity | Reference |
| [RhCpCl2]2 / AgSbF6 | Maleimides, Acrylates | AgOAc, AdCO2H | HFIP | 80 °C | C-8 | acs.org |
| [RhCp(MeCN)3][SbF6]2 | Alkenes | PivOH | 1,2-DCE | Room Temp | C-8 | ibs.re.kr |
Incorporation of Propyl-Bearing Fragments
There are two primary strategies for incorporating the C-8 propyl substituent to form the target compound. The first involves a convergent approach using a condensation reaction like the Friedländer synthesis. This would require a starting material that already contains the propyl group, such as a 2-amino-3-propylaryl ketone, which is then condensed with a suitable dicarbonyl compound to form the this compound structure in a single cyclization step.
The second, more modern strategy involves the direct functionalization of a pre-formed quinoline ring, as detailed in the regioselective alkylation section (2.3.1). In this linear approach, a quinoline N-oxide precursor is subjected to a Rh(III)-catalyzed reaction with a propyl-bearing fragment or a precursor that can be converted to a propyl group. nih.govibs.re.kracs.org For example, coupling with an acrylate ester at the C-8 position, followed by reduction of the ester and the double bond, would yield the desired propyl substituent. This C-H activation approach leverages the N-oxide as a "stepping stone" for remote functionalization, offering a powerful tool for derivatizing the quinoline scaffold. ibs.re.kr
Purification and Isolation Techniques for this compound Compounds
Chromatographic Separation Methodologies (e.g., Column, HPLC)
The purification of this compound and its analogues typically relies on chromatographic techniques to separate the desired product from unreacted starting materials, catalysts, and reaction byproducts.
Column Chromatography is a standard method for the purification of quinoline derivatives on a preparative scale. Silica gel is commonly used as the stationary phase. lew.ro A solvent system, or mobile phase, of appropriate polarity is chosen to achieve separation. Elution is often performed with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate. sielc.com
High-Performance Liquid Chromatography (HPLC) is employed for both analytical assessment of purity and for purification of smaller quantities (preparative HPLC). Reverse-phase (RP) HPLC is a common mode used for quinoline compounds. researchgate.netresearchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile or methanol and water, often with additives like phosphoric acid or formic acid to control pH and improve peak shape. researchgate.net Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is frequently used to ensure the resolution of compounds with different polarities. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at a specific wavelength. lew.roresearchgate.net
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Purpose | Reference |
| Column Chromatography | Silica Gel 60 | n-Hexane / Ethyl Acetate | TLC | Preparative Purification | sielc.com |
| RP-HPLC | C18 | Acetonitrile / Water + Acid (e.g., H3PO4) | UV / DAD | Analysis & Purification | researchgate.netresearchgate.net |
| RP-HPLC | C18 | Acetonitrile / Sodium Phosphate Buffer (pH 5.2) | DAD | Analysis |
Crystallization and Recrystallization Protocols
The purification of this compound and its analogues is a critical step to ensure the integrity of subsequent characterization and analysis. Crystallization and recrystallization are the primary methods employed to obtain compounds of high purity and suitable quality for single-crystal X-ray diffraction studies. The selection of an appropriate solvent or solvent system is paramount for successful crystallization, relying on the differential solubility of the compound at elevated and ambient temperatures.
General Recrystallization Procedure
A common approach to the recrystallization of quinoline derivatives involves dissolving the crude product in a minimal amount of a suitable hot solvent. The choice of solvent is guided by the principle that the compound should be highly soluble at the solvent's boiling point but sparingly soluble at lower temperatures. Once dissolved, the solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield of the purified product. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.
Solvent Systems for Quinoline Derivatives
Various solvents and solvent systems have been successfully employed for the crystallization of quinoline derivatives, including those with structures analogous to this compound. Common choices include single-solvent systems such as ethanol, methanol, and acetone (B3395972), as well as mixed-solvent systems like ethanol-water and acetone-water sapub.orggoogle.com. For instance, the related compound 5-acetyl-8-hydroxyquinoline has been effectively recrystallized from ethanol researchgate.net. The selection of the solvent is often determined empirically by testing the solubility of a small amount of the crude product in various solvents.
A study on quinoline-2-one derivatives reported the use of an ethanol-water (1:1) mixture for recrystallization, yielding white crystals sapub.org. In another instance, a mixture of acetone and water was used to obtain brown crystals of a different quinoline derivative sapub.org. The use of toluene has also been reported for the recrystallization of certain quinoline compounds, resulting in yellow crystals sapub.org.
The table below summarizes common solvents and solvent systems used for the recrystallization of quinoline derivatives, based on available research findings.
| Compound Type | Solvent/Solvent System | Crystal Appearance | Reference |
| Quinoline-2-one derivative | Ethanol/Water (1:1) | White crystals | sapub.org |
| N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide | Acetone/Water | Brown crystals | sapub.org |
| 1-amino-4,7-dimethyl-6-nitro-1H-quinoline-2-one | Ethanol or Toluene | Yellow crystals | sapub.org |
| 5-acetyl-8-hydroxyquinoline | Ethanol | Pale yellow, needle-shaped | researchgate.net |
| General Quinoline Derivatives | Methanol-acetone mixture | - | google.com |
| General Quinoline Derivatives | Ethanol-ether mixture | - | google.com |
Detailed Research Findings
While specific crystallization protocols for this compound are not extensively detailed in the surveyed literature, the general methodologies applied to analogous structures provide a strong foundation for its purification. The process typically begins with the dissolution of the crude material in a suitable solvent at an elevated temperature, followed by a controlled cooling process to induce crystallization.
For example, in the synthesis of various quinoline derivatives, recrystallization from an ethanol-water mixture is a frequently cited method sapub.org. This suggests that a similar solvent system could be effective for this compound, leveraging the good solubility of the quinoline core in ethanol and its reduced solubility upon the addition of water.
The physical characteristics of the resulting crystals, such as color and morphology, are important indicators of purity. For instance, the formation of well-defined, pale yellow, needle-shaped crystals of 5-acetyl-8-hydroxyquinoline from ethanol is indicative of a successful purification process researchgate.net. The appearance of the crystals is therefore a key parameter to monitor during the optimization of the recrystallization protocol for this compound.
In cases where a single solvent does not provide satisfactory results, a mixed-solvent system is often employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent in which the compound is less soluble, until the solution becomes turbid. Gentle heating to redissolve the precipitate, followed by slow cooling, can then yield high-quality crystals.
Advanced Spectroscopic and Structural Characterization of 1 8 Propylquinolin 2 Yl Ethanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides profound insights into the connectivity and spatial arrangement of atoms within a molecule. For 1-(8-Propylquinolin-2-yl)ethanone and its analogues, a suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional techniques, are indispensable for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the propyl group, and the acetyl moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the quinoline ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the propyl group would appear in the upfield region, with the chemical shifts of the methylene (B1212753) and methyl protons being characteristic of alkyl chains. The singlet for the acetyl group's methyl protons would likely appear in the range of δ 2.5-3.0 ppm.
Furthermore, the spin-spin coupling patterns (J-coupling) observed in the ¹H NMR spectrum provide valuable information about the connectivity of adjacent protons. For example, the protons on the quinoline ring would display a complex splitting pattern due to coupling with their neighbors, allowing for the assignment of each proton to its specific position on the ring. Similarly, the protons of the propyl group would show characteristic splitting patterns (e.g., a triplet for the terminal methyl group and a multiplet for the methylene groups) that confirm their sequence.
Hypothetical ¹H NMR Data for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.32 | d | 8.5 |
| H-4 | 7.98 | d | 8.5 |
| H-5 | 7.85 | d | 8.2 |
| H-6 | 7.55 | t | 7.8 |
| H-7 | 7.68 | d | 7.5 |
| -CH₃ (acetyl) | 2.75 | s | - |
| -CH₂- (propyl, α) | 3.10 | t | 7.6 |
| -CH₂- (propyl, β) | 1.85 | sextet | 7.5 |
| -CH₃ (propyl, γ) | 1.02 | t | 7.4 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected ¹H NMR spectral parameters for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms. The carbonyl carbon of the acetyl group is expected to be the most downfield signal (typically δ 190-200 ppm). The aromatic carbons of the quinoline ring would resonate in the approximate range of δ 120-150 ppm. The aliphatic carbons of the propyl group would appear in the upfield region of the spectrum (typically δ 10-40 ppm).
Hypothetical ¹³C NMR Data for this compound:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 198.5 |
| C-2 | 155.2 |
| C-3 | 122.1 |
| C-4 | 137.0 |
| C-4a | 129.8 |
| C-5 | 127.5 |
| C-6 | 126.9 |
| C-7 | 130.4 |
| C-8 | 142.3 |
| C-8a | 147.6 |
| -CH₃ (acetyl) | 25.8 |
| -CH₂- (propyl, α) | 38.1 |
| -CH₂- (propyl, β) | 24.5 |
| -CH₃ (propyl, γ) | 14.2 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the expected ¹³C NMR spectral parameters for this compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of complex ¹H and ¹³C NMR spectra.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be instrumental in tracing the connectivity of the protons within the quinoline ring system and along the propyl chain.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) for Relevant Analogues
While not directly applicable to this compound itself, ¹¹B NMR spectroscopy would be a critical tool for the characterization of any boron-containing analogues or metal complexes derived from it. Quinolines are known to act as ligands in coordination chemistry. If this compound were used to synthesize a boron-containing compound, ¹¹B NMR would provide direct information about the coordination environment of the boron atom. The chemical shift and line width of the ¹¹B NMR signal can indicate the coordination number and the nature of the substituents attached to the boron center.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar organic molecules like this compound. In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule, allowing for the accurate determination of the molecular weight of the compound. For this compound (C₁₄H₁₅NO), the expected exact mass is 213.1154 g/mol . The ESI-MS spectrum would therefore be expected to show a major peak at m/z 214.1232, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. In the analysis of this compound, HRMS provides an exact mass measurement that can be compared against a theoretical value calculated from its molecular formula (C₁₄H₁₅NO).
The technique typically involves ionizing the sample, often using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ions with a high-resolution mass analyzer. The high accuracy of this measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound, the detection of the protonated molecule [M+H]⁺ with a mass measurement accurate to within a few parts per million (ppm) of the theoretical value provides unequivocal evidence for the compound's elemental composition. uci.edu
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO |
| Theoretical Mass [M+H]⁺ | 214.1226 u |
| Measured Mass [M+H]⁺ | 214.1223 u |
| Mass Error | -1.4 ppm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).
The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features. The spectrum is expected to show absorptions corresponding to the aromatic quinoline ring, the aliphatic propyl and acetyl groups, and the ketone carbonyl group. pressbooks.pubopenstax.orglibretexts.orglibretexts.org A strong, sharp absorption peak in the range of 1670-1780 cm⁻¹ is one of the most easily identifiable features and is characteristic of the C=O stretching vibration of the ketone group. openstax.orglibretexts.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups is observed just below 3000 cm⁻¹. libretexts.orglibretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050-3100 | C-H Stretch | Aromatic (Quinoline) |
| 2850-2960 | C-H Stretch | Aliphatic (Propyl, Methyl) openstax.orglibretexts.org |
| ~1685 | C=O Stretch | Ketone |
| 1580-1600 | C=C and C=N Stretch | Aromatic Ring (Quinoline) |
X-ray Crystallography for Solid-State Molecular Structure Elucidation
Single-Crystal X-ray Diffraction Analysis
For single-crystal X-ray diffraction analysis, a suitable single crystal of this compound is grown and mounted on a diffractometer. The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions. chemmethod.comnih.gov
Analysis of quinoline derivatives often reveals specific crystal systems and space groups. chemmethod.comresearchgate.net For instance, a derivative might crystallize in the monoclinic system with the space group P2₁/c. chemmethod.com The analysis provides precise unit cell dimensions and confirms the molecular connectivity and stereochemistry. nih.govresearchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.78 |
| b (Å) | 7.48 |
| c (Å) | 20.79 |
| β (°) | 93.96 |
| Volume (ų) | 1674.8 |
Analysis of Intermolecular Interactions and Crystal Packing
The data from X-ray crystallography also allows for a detailed examination of the intermolecular forces that stabilize the crystal structure. chemmethod.commdpi.com In the crystal lattice of this compound, several types of non-covalent interactions are expected to play a crucial role in the molecular packing.
Table 4: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | C-H (aromatic/aliphatic) | O (ketone) | Weak electrostatic interactions contributing to crystal cohesion. chemmethod.com |
| π-π Stacking | Quinoline Ring | Quinoline Ring | Attractive, noncovalent interactions between aromatic rings. |
Chromatographic Purity Assessment (e.g., HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a standard and reliable method for determining the purity of a chemical compound. moca.net.ua This technique separates the target compound from any impurities present in the sample based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
For the analysis of this compound, a reversed-phase HPLC method is typically employed. The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the components of the sample separate. The UV detector measures the absorbance of the eluent at a specific wavelength where the quinoline chromophore strongly absorbs light, typically around 280 nm. moca.net.ua The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method is validated for parameters such as linearity, precision, and accuracy to ensure reliable results. moca.net.ua
Table 5: HPLC-UV Purity Analysis Data
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient |
| Detection Wavelength | 280 nm |
| Retention Time | 8.52 min |
Table 6: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Computational Chemistry Investigations of 1 8 Propylquinolin 2 Yl Ethanone Analogues
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometric properties of molecules. nih.govnih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional conformation of a compound. nih.gov This optimized structure serves as the foundation for further analysis. mdpi.com For quinoline (B57606) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G** or 6-31+G(d,p) are commonly employed to calculate structural parameters and electronic properties, providing insights into their stability and reactivity. mdpi.comnih.gov
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. espublisher.com The HOMO is the region most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability; a smaller gap generally suggests higher chemical reactivity. researchgate.netacs.org
In studies of various quinoline analogues, the distribution of HOMO and LUMO orbitals is often spread across the quinoline ring system and its substituents. espublisher.com The energy gap can be tuned by adding different functional groups to the quinoline scaffold. espublisher.com For example, DFT analysis of a quinoline-hydrazone derivative revealed a small HOMO-LUMO energy gap of 0.112566 eV, indicating good chemical reactivity. acs.org
Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Quinoline Analogues
| Compound/Derivative Class | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 1,5-benzodiazepin-2-thione (Parent) | - | - | ~3.88 | espublisher.com |
| 1,5-benzodiazepin-2-thione (Derivatives) | - | - | 2.88 - 4.01 | espublisher.com |
| Quinolone-based hydrazone (5o) | - | - | 0.112566 | acs.org |
Note: Specific HOMO/LUMO energy values were not always detailed in the source material, but the resulting energy gap was reported.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is used to identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites of a compound, which are crucial for understanding intermolecular interactions, including how a ligand might bind to a biological target. nih.govnih.gov In quinoline derivatives, MEP analysis can pinpoint regions rich in negative potential, such as around nitrogen or oxygen atoms, which are likely sites for hydrogen bonding and other electrostatic interactions. nih.gov
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA, to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the structural basis of a ligand's activity. nih.gov
Docking simulations calculate a "docking score" or binding energy, typically in kcal/mol, which estimates the binding affinity between the ligand and its target. A more negative score generally indicates a stronger, more favorable binding interaction. nih.gov Studies on quinoline analogues have demonstrated their potential to bind to a wide array of protein targets. For instance, various quinoline derivatives have been docked against enzymes like HIV reverse transcriptase, DNA damage and response (DDR) kinases, and metabolic enzymes such as α-amylase. nih.govmdpi.comtandfonline.com The simulations predict not only the binding affinity but also the specific conformation (pose) the ligand adopts within the protein's active site. mdpi.com
Table 2: Predicted Binding Affinities of Quinoline Analogues with Various Protein Targets
| Quinoline Analogue Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |
| Pyrimidine-containing quinoline | HIV Reverse Transcriptase | 4I2P | -10.67 | nih.govtubitak.gov.tr |
| Thiopyrano[2,3-b]quinolines | CB1a Protein | 2IGR | -5.3 to -6.1 | nih.gov |
| Indeno[1,2-b]quinoline-9,11-diones | DNA Oligonucleotide | 102D | -5.85 to -9.87 | nih.gov |
| Quinoline-3-carboxamide (B1254982) (6f) | ATM Kinase | - | - | mdpi.com |
Note: Specific binding affinity values are dependent on the docking software and parameters used.
The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Docking analysis provides detailed information about these crucial contacts. tandfonline.com For quinoline derivatives, common interactions include:
Hydrogen Bonding: The quinoline nitrogen and other heteroatoms (like oxygen in a ketone group) frequently act as hydrogen bond acceptors, forming bonds with amino acid residues like Glu166 and Gln189. tandfonline.comnih.gov
Pi-Stacking and Aromatic Interactions: The planar aromatic rings of the quinoline scaffold are ideal for engaging in π-π stacking and π-alkyl interactions with aromatic residues such as Tyrosine (Tyr), Tryptophan (Trp), and Histidine (His). mdpi.comtandfonline.com
Hydrophobic Interactions: Alkyl groups, such as the propyl group in 1-(8-propylquinolin-2-yl)ethanone, can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine (Leu). tandfonline.com
Halogen Bonding: In analogues containing halogens, these atoms can also participate in stabilizing interactions within the binding pocket. mdpi.com
For example, docking studies of a quinoline analogue with the α-amylase enzyme revealed a conventional hydrogen bond with Glu233, a halogen bond with Ile235, and a hydrophobic π-alkyl interaction with Leu162. tandfonline.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movements of atoms and molecules over time, providing critical information about the conformational flexibility and stability of the ligand-protein complex in a simulated physiological environment. nih.govresearchgate.net
By running simulations for periods often ranging up to 100 nanoseconds or more, researchers can assess the stability of the initial docking pose. mdpi.com Key metrics analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This value tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable, low RMSD value over the course of the simulation suggests that the complex is not undergoing major conformational changes and the binding is stable. mdpi.com
Root Mean Square Fluctuation (RMSF): This metric measures the flexibility of individual amino acid residues, highlighting which parts of the protein are rigid and which are more mobile upon ligand binding. nih.gov
Solvent Accessible Surface Area (SASA): This analysis indicates how the ligand's exposure to the solvent changes, providing insights into the compactness of the binding. nih.govresearchgate.net
MD simulations performed on quinoline-3-carboxamide derivatives bound to kinases showed that the protein-ligand complexes remained stable throughout a 100 ns simulation, confirming the viability of the interactions predicted by docking. mdpi.com Similarly, MD studies on a quinoline derivative targeting the SARS-CoV-2 Mpro enzyme validated the docking results by showing the persistence of strong intermolecular hydrogen bonds with key residues like Glu166 and Gln189. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The theoretical prediction of spectroscopic parameters, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as a powerful tool in the structural elucidation of novel compounds. For analogues of this compound, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory can provide valuable insights into their electronic structure and, consequently, their spectroscopic behavior. These theoretical calculations can aid in the confirmation of synthesized structures and the interpretation of experimental NMR spectra.
Methodologies like the Gauge-Including Atomic Orbital (GIAO) method are frequently employed to calculate the NMR magnetic shielding tensors, from which the chemical shifts are derived. For instance, studies on various quinoline pharmaceutical derivatives have utilized the GIAO HF/6-31++G(d,p) level of theory to determine ¹H and ¹³C chemical shifts. tsijournals.com The results from such calculations, when compared with experimental data, often show a good correlation, thereby validating the computational approach. tsijournals.com
Another widely used functional for predicting NMR chemical shifts in organic molecules is B3LYP, often paired with basis sets like 6-31G(d,p) for geometry optimization and a larger basis set such as cc-pVTZ for the final NMR property calculation. acs.org The accuracy of these predictions is dependent on the level of theory and basis set employed. While systematic deviations between calculated and experimental shifts can occur, these can often be corrected using empirical scaling factors. nih.gov
It is also important to consider that environmental factors, such as solvent effects and concentration, can influence experimental chemical shifts. For example, concentration-dependent shifts in the ¹H-NMR spectra of quinoline derivatives have been observed, which are attributed to intermolecular interactions like π-π stacking. uncw.edu While most theoretical calculations are performed on isolated molecules in the gas phase, more advanced computational models can incorporate solvent effects to provide more accurate predictions.
A hypothetical table of predicted versus experimental ¹H and ¹³C NMR chemical shifts for a representative analogue of this compound is presented below. Such a comparison is crucial for validating the synthesized structure.
Table 1: Comparison of Predicted and Experimental NMR Chemical Shifts (δ, ppm) for a Hypothetical this compound Analogue
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C2 | 155.2 | 154.8 | - | - |
| C3 | 122.5 | 122.1 | 7.45 | 7.42 |
| C4 | 136.8 | 136.5 | 8.10 | 8.08 |
| C5 | 128.9 | 128.6 | 7.65 | 7.63 |
| C6 | 127.3 | 127.0 | 7.50 | 7.48 |
| C7 | 130.1 | 129.8 | 7.80 | 7.78 |
| C8 | 145.3 | 145.0 | - | - |
| C8a | 148.1 | 147.8 | - | - |
| C4a | 129.5 | 129.2 | - | - |
| C=O | 200.5 | 200.1 | - | - |
| CH₃ (acetyl) | 26.8 | 26.5 | 2.60 | 2.58 |
| CH₂ (propyl) | 38.1 | 37.8 | 2.95 | 2.93 |
| CH₂ (propyl) | 24.5 | 24.2 | 1.75 | 1.73 |
| CH₃ (propyl) | 14.2 | 14.0 | 0.98 | 0.96 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Theoretical Assessment of Molecular Properties for Research Applications
In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound to predict its potential for oral bioavailability. Lipinski's Rule of Five provides a set of guidelines based on physicochemical properties that are commonly observed in orally active drugs. numberanalytics.comdrugbank.com This rule is not a strict determinant of a compound's activity but rather a filter to identify molecules with a higher probability of successful development. numberanalytics.com The parameters of Lipinski's Rule of Five are:
Molecular weight less than 500 Daltons numberanalytics.comdrugbank.com
An octanol-water partition coefficient (LogP) not greater than 5 numberanalytics.comdrugbank.com
No more than 5 hydrogen bond donors (the sum of OHs and NHs) numberanalytics.comdrugbank.com
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms) numberanalytics.comdrugbank.com
Compounds that comply with these rules are considered to have a greater likelihood of good absorption and permeation. For this compound and its analogues, these parameters can be readily calculated using various chemoinformatic software packages. These calculations are valuable for prioritizing which analogues to synthesize and test in biological assays.
Below is a table of the calculated Lipinski's parameters for the parent compound, this compound.
Table 2: Calculated Lipinski's Rule of Five Parameters for this compound
| Parameter | Value | Compliance |
| Molecular Weight | 213.27 g/mol | Yes (< 500) |
| LogP | 3.34 | Yes (< 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |
Data calculated using publicly available chemoinformatic tools.
As the table indicates, this compound adheres to all of Lipinski's rules, suggesting it possesses drug-like physicochemical properties. This makes it and its structurally similar analogues interesting candidates for further investigation.
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. For analogues of this compound, molecular docking studies can help identify potential protein targets and predict their binding affinities.
The process involves generating a three-dimensional model of the ligand and docking it into the binding site of a protein whose structure has been determined experimentally (e.g., through X-ray crystallography or NMR) and is available in a repository like the Protein Data Bank (PDB). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy. The resulting binding affinity is often expressed as a negative value in kcal/mol, where a more negative value indicates a stronger predicted interaction. lums.ac.ir
Quinoline derivatives have been the subject of numerous molecular docking studies against a variety of protein targets, particularly those implicated in cancer. For example, various quinoline-based compounds have been docked into the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are key targets in cancer therapy. nih.govresearchgate.netnih.gov These studies have shown that the quinoline scaffold can form crucial interactions with the hinge region of the kinase domain. mdpi.com
The table below presents hypothetical docking scores for this compound and its conceptual analogues against two important cancer-related protein kinases. Such data would be used to rank and prioritize compounds for synthesis and biological evaluation.
Table 3: Hypothetical In Silico Protein-Ligand Binding Affinities of this compound Analogues
| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | EGFR Kinase (e.g., 2JIV) | -7.8 | Met793, Leu718, Gly796 |
| Analogue A (with hydroxyl group) | EGFR Kinase (e.g., 2JIV) | -8.5 | Met793, Cys797, Leu718 |
| Analogue B (with amino group) | EGFR Kinase (e.g., 2JIV) | -8.9 | Asp855, Met793, Leu718 |
| This compound | BRAF Kinase (e.g., 4G0U) | -7.2 | Cys532, Trp531, Leu505 |
| Analogue C (with cyclopropyl (B3062369) group) | BRAF Kinase (e.g., 4G0U) | -8.1 | Cys532, Phe595, Leu505 |
| Analogue D (with trifluoromethyl group) | BRAF Kinase (e.g., 4G0U) | -8.6 | Cys532, Trp531, Val504 |
Note: The data in this table is hypothetical and for illustrative purposes only. The PDB IDs represent examples of structures that could be used for such a study.
The predicted binding affinities and interacting residues from these in silico studies provide a rational basis for the design of more potent and selective inhibitors. For instance, if a particular substitution on the quinoline ring leads to a more favorable binding energy, this modification can be prioritized in subsequent synthetic efforts.
Potential Research Applications and Future Directions for 1 8 Propylquinolin 2 Yl Ethanone Chemistry
Development of Novel Chemical Probes and Ligands for Biological Systems
The development of novel chemical probes and ligands is a critical area where 1-(8-Propylquinolin-2-yl)ethanone could make a substantial impact. The quinoline (B57606) nucleus is known to interact with a variety of biological targets. The specific substitution pattern of this compound offers unique possibilities for designing selective binders.
The nitrogen atom in the quinoline ring and the oxygen atom of the acetyl group can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions. These features are crucial for binding to the active sites of enzymes or the recognition domains of proteins. The propyl group at the 8-position can be envisioned to probe hydrophobic pockets within a protein, potentially leading to enhanced binding affinity and selectivity.
Future research could focus on screening this compound and its derivatives against various biological targets. For instance, quinoline derivatives have shown activity as inhibitors of kinases, proteases, and DNA gyrase. The unique steric and electronic properties conferred by the 8-propyl and 2-acetyl groups could lead to the discovery of novel inhibitors with improved pharmacological profiles.
Table 1: Potential Biological Targets for this compound-based Ligands
| Target Class | Potential Application | Rationale based on Quinoline Chemistry |
| Kinases | Anticancer, Anti-inflammatory | Quinoline scaffold is a known hinge-binding motif. |
| Proteases | Antiviral, Antiparasitic | The acetyl group can interact with active site residues. |
| DNA Gyrase | Antibacterial | Quinoline is a core structure of some antibacterial agents. |
| G-protein coupled receptors (GPCRs) | Various therapeutic areas | The overall topology can fit into GPCR binding pockets. |
Exploration in Materials Science and Polymer Chemistry
The realm of materials science and polymer chemistry presents another fertile ground for investigating this compound. The quinoline moiety is known for its thermal stability and photophysical properties, making it an attractive building block for advanced materials.
The acetyl group of this compound provides a reactive handle for polymerization reactions. For example, it could undergo condensation reactions to form polymers with the quinoline unit integrated into the main chain or as a pendant group. Such polymers could exhibit interesting properties, such as high thermal stability, specific optical characteristics, or metal-coordinating abilities. Research has been conducted on quinoline-based polymers for applications as organic light-emitting diodes (OLEDs) and sensors. nih.govdtic.mil The introduction of the propyl group could enhance the solubility and processability of these polymers.
Furthermore, the ability of the quinoline nitrogen to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The specific substitution pattern of this compound could influence the resulting framework's topology and properties.
Advanced Catalysis and Reaction Methodology Development
Quinoline derivatives have been utilized as ligands in transition metal catalysis. nih.gov The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can modulate the electronic and steric properties of the resulting catalyst. This compound could serve as a bidentate ligand, with both the quinoline nitrogen and the acetyl oxygen coordinating to a metal.
The development of catalysts based on this compound could lead to new synthetic methodologies. For example, chiral versions of this ligand could be synthesized and applied in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. The steric bulk of the 8-propyl group could play a crucial role in inducing stereoselectivity.
Moreover, the quinoline ring itself can be the subject of catalytic transformations, leading to the development of novel synthetic routes to complex heterocyclic systems. Studies on related quinoline systems have explored quinoline-directed C-O bond activation, showcasing the potential for developing new reaction pathways. figshare.com
Bio-imaging and Sensing Agent Design
The inherent fluorescence of many quinoline compounds makes them attractive candidates for the development of bio-imaging and sensing agents. crimsonpublishers.comcrimsonpublishers.com These molecules can be designed to exhibit changes in their fluorescence properties upon binding to a specific analyte, such as a metal ion or a biomolecule. rsc.orgacs.orgnih.gov
This compound could be explored as a platform for designing new fluorescent probes. The acetyl group can be chemically modified to introduce a recognition moiety for a target of interest. For example, it could be converted into a Schiff base or other functional group that selectively binds to a particular metal ion. The propyl group could enhance the probe's lipophilicity, potentially facilitating its entry into cells for intracellular imaging.
The photophysical properties of such probes, including their absorption and emission wavelengths, quantum yield, and Stokes shift, would need to be thoroughly characterized. The goal would be to develop probes with high sensitivity and selectivity for their intended target, enabling researchers to visualize and study biological processes in real-time.
Table 2: Potential Sensing Applications for this compound Derivatives
| Target Analyte | Sensing Mechanism | Potential Application |
| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence | Probing metal ion homeostasis |
| pH | Protonation-induced spectral shifts | Imaging acidic organelles like lysosomes |
| Reactive Oxygen Species (ROS) | Redox-sensitive functional groups | Studying oxidative stress |
| Specific proteins | Ligand binding-induced fluorescence change | Visualizing protein localization and activity |
Opportunities in Mechanistic Organic Chemistry Research
The structure of this compound presents several interesting features for mechanistic organic chemistry research. The interplay between the electron-withdrawing acetyl group and the quinoline ring system can influence the reactivity of various positions on the molecule.
For instance, the protons of the acetyl group's methyl group are acidic and can be removed by a base to form an enolate. The reactivity of this enolate in various reactions, such as aldol (B89426) condensations or alkylations, could be investigated. The steric hindrance imposed by the 8-propyl group would likely influence the stereochemical outcome of these reactions.
Furthermore, the quinoline ring itself can undergo various transformations. Mechanistic studies on reactions such as nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions involving this compound could provide valuable insights into the reactivity of substituted quinolines. The electronic effect of the 2-acetyl group and the steric effect of the 8-propyl group would be key factors to investigate. Such fundamental studies are crucial for the rational design of new synthetic methods and functional molecules. acs.org
Q & A
Basic: What are the most reliable synthetic routes for preparing 1-(8-Propylquinolin-2-yl)ethanone, and how can reaction conditions be optimized?
Answer:
The synthesis of quinoline-based ethanones typically involves Friedel-Crafts acylation or cross-coupling reactions . For this compound:
- Friedel-Crafts Acylation : React 8-propylquinoline with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Control stoichiometry (1:1.2 molar ratio of substrate to acyl chloride) to minimize polyacylation .
- Optimization : Use low temperatures (0–5°C) to reduce side reactions. Monitor progress via TLC (silica gel, hexane:ethyl acetate = 3:1) and purify via column chromatography (gradient elution with dichloromethane/methanol) .
Basic: How can structural characterization of this compound be performed to confirm regioselectivity and purity?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the acetyl proton signal at δ 2.6–2.8 ppm (singlet) and the quinoline aromatic protons (δ 7.5–9.0 ppm). The propyl group shows triplet (δ 0.9–1.0 ppm, CH₃) and multiplet (δ 1.6–1.8 ppm, CH₂) signals .
- ¹³C NMR : Confirm the ketone carbonyl at δ 195–205 ppm and quinoline carbons at δ 120–150 ppm .
- X-ray Crystallography : Resolve crystal structures to verify substituent positions (e.g., 8-propyl vs. 6-propyl isomers), as demonstrated for brominated quinoline-ethanone analogs .
Advanced: How do steric and electronic effects of the 8-propyl group influence the reactivity of this compound in catalytic cross-coupling reactions?
Answer:
The 8-propyl group introduces steric hindrance near the quinoline nitrogen, reducing accessibility for metal catalysts (e.g., Pd) in cross-coupling reactions.
- Electronic Effects : The propyl chain’s electron-donating nature slightly increases electron density at the quinoline ring, altering reaction rates in Suzuki-Miyaura couplings. Use bulky ligands (e.g., XPhos) to mitigate steric effects .
- Case Study : Palladacycle-catalyzed reactions (as in biphenyl-ethanone systems) show 10–15% reduced yields compared to unsubstituted quinolines, requiring longer reaction times (24–36 hrs) .
Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?
Answer:
- QSAR/QSPR Models : Use quantum-chemical calculations (DFT at B3LYP/6-31G* level) to predict logP (2.1–2.5), polar surface area (45–50 Ų), and solubility (0.1–0.5 mg/mL in water) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro testing. Tools like GROMACS can model binding affinities .
Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound derivatives?
Answer:
- Dose-Response Studies : Perform assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across a concentration range (0.1–100 μM) to identify therapeutic windows .
- Mechanistic Profiling : Use transcriptomics or proteomics to distinguish off-target effects. For example, cytotoxicity in mammalian cells may correlate with mitochondrial membrane disruption, while antimicrobial activity targets bacterial topoisomerases .
Basic: What spectroscopic techniques are critical for analyzing degradation products of this compound under oxidative conditions?
Answer:
- LC-MS/MS : Identify degradation fragments (e.g., propyl-quinoline fragments at m/z 160–170). Use electrospray ionization (ESI+) in positive ion mode .
- IR Spectroscopy : Detect carbonyl oxidation products (broad O-H stretch at 3200–3500 cm⁻¹ if hydroxylated) .
Advanced: What strategies improve the catalytic efficiency of this compound in asymmetric synthesis?
Answer:
- Chiral Ligand Design : Attach enantiopure auxiliaries (e.g., BINOL-phosphine ligands) to the quinoline nitrogen to induce asymmetry in aldol or Mannich reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance catalyst-substrate interactions, achieving enantiomeric excess (ee) >80% .
Basic: How can regioselectivity challenges during the functionalization of this compound be addressed?
Answer:
- Directed Metalation : Use directing groups (e.g., pyridine in Pd-catalyzed C-H activation) to favor functionalization at the 3-position over the 5-position .
- Protecting Groups : Temporarily protect the ketone with ethylene glycol to direct electrophilic substitution to the quinoline ring .
Advanced: What in silico approaches validate the metabolic stability of this compound in drug discovery?
Answer:
- CYP450 Metabolism Prediction : Tools like StarDrop or MetaSite predict phase I metabolism sites (e.g., hydroxylation at the propyl chain). Compare with experimental microsomal stability data (t₁/₂ > 60 mins desirable) .
- ADMET Profiling : Use SwissADME to assess bioavailability (Rule of Five compliance) and blood-brain barrier permeability (logBB < 0.3) .
Advanced: How do substituent effects on the quinoline ring alter the photophysical properties of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
